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molecular formula C5H9ClO2S B2777423 Pent-4-ene-1-sulfonyl chloride CAS No. 60154-77-0

Pent-4-ene-1-sulfonyl chloride

Cat. No. B2777423
M. Wt: 168.64
InChI Key: MWMAHNLJLSYHDC-UHFFFAOYSA-N
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Patent
US06420409B1

Procedure details

Phosphorus oxychloride (570.02 g) was added to sodium 4-pentene-1-sulfonate (199.18 g) at room temperature. After reflux for 3 hours, the solution was cooled in an ice bath. The reaction solution was added gradually to a large amount of ice water. After extraction with diethyl ether, the organic layer was washed with brine, dried with magnesium sulfate, and concentrated under reduced pressure to obtain 4-pentene-1-sulfonyl chloride (106.31 g) as dark brown oil.
Quantity
570.02 g
Type
reactant
Reaction Step One
Name
sodium 4-pentene-1-sulfonate
Quantity
199.18 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([S:11]([O-:14])(=O)=[O:12])[CH2:7][CH2:8][CH:9]=[CH2:10].[Na+]>>[CH2:6]([S:11]([Cl:3])(=[O:14])=[O:12])[CH2:7][CH2:8][CH:9]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
570.02 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
sodium 4-pentene-1-sulfonate
Quantity
199.18 g
Type
reactant
Smiles
C(CCC=C)S(=O)(=O)[O-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
After extraction with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 106.31 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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